molecular formula C11H7ClO3S B2360349 5-[(4-Chlorophenyl)sulfanyl]furan-2-carboxylic acid CAS No. 61942-22-1

5-[(4-Chlorophenyl)sulfanyl]furan-2-carboxylic acid

Cat. No.: B2360349
CAS No.: 61942-22-1
M. Wt: 254.68
InChI Key: BKWAAVNVNRWIPN-UHFFFAOYSA-N
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Description

5-[(4-Chlorophenyl)sulfanyl]furan-2-carboxylic acid is an organic compound with the molecular formula C11H7ClO3S and a molecular weight of 254.69 g/mol It is characterized by a furan ring substituted with a carboxylic acid group and a 4-chlorophenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Chlorophenyl)sulfanyl]furan-2-carboxylic acid typically involves the reaction of 4-chlorothiophenol with furan-2-carboxylic acid under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds via nucleophilic substitution, where the thiol group of 4-chlorothiophenol attacks the furan ring, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and increased yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-[(4-Chlorophenyl)sulfanyl]furan-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(4-Chlorophenyl)sulfanyl]furan-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(4-Chlorophenyl)sulfanyl]furan-2-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular pathways involved in inflammation and microbial growth, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-Bromophenyl)sulfanyl]furan-2-carboxylic acid
  • 5-[(4-Methylphenyl)sulfanyl]furan-2-carboxylic acid
  • 5-[(4-Nitrophenyl)sulfanyl]furan-2-carboxylic acid

Uniqueness

5-[(4-Chlorophenyl)sulfanyl]furan-2-carboxylic acid is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric properties.

Properties

IUPAC Name

5-(4-chlorophenyl)sulfanylfuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO3S/c12-7-1-3-8(4-2-7)16-10-6-5-9(15-10)11(13)14/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKWAAVNVNRWIPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC2=CC=C(O2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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